
6-(Bromomethyl)isobenzofuran-1(3H)-one
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Overview
Description
6-(Bromomethyl)isobenzofuran-1(3H)-one is a chemical compound belonging to the isobenzofuran family. Isobenzofurans are bicyclic heterocycles consisting of fused cyclohexa-1,3-diene and furan rings . This compound is characterized by the presence of a bromomethyl group at the 6-position of the isobenzofuran-1(3H)-one structure.
Preparation Methods
The synthesis of 6-(Bromomethyl)isobenzofuran-1(3H)-one typically involves the bromination of isobenzofuran-1(3H)-one derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under mild conditions, usually at room temperature, to achieve the desired bromomethylation .
Chemical Reactions Analysis
6-(Bromomethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form isobenzofuran-1(3H)-one derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common reagents used in these reactions include N-bromosuccinimide for bromination, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Scientific Research Applications
Chemical Properties and Mechanism of Action
6-(Bromomethyl)isobenzofuran-1(3H)-one has the molecular formula C₈H₇BrO₂ and features a bromomethyl group that enhances its reactivity. The compound acts primarily as an inhibitor of monoamine oxidases A and B (MAO-A and MAO-B) , which are enzymes involved in the metabolism of neurotransmitters. By inhibiting these enzymes, the compound can potentially influence the levels of biogenic amines in biological systems, suggesting applications in neuropharmacology and therapeutic interventions for neurodegenerative diseases like Parkinson's and Alzheimer's .
Scientific Research Applications
1. Chemistry:
- Synthesis Intermediate: this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows it to participate in forming new carbon-carbon bonds, which is essential for organic synthesis .
2. Biology:
- Biological Activity: The compound is under investigation for its potential biological activities, especially its role as a MAO inhibitor. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are critical in treating mood disorders and neurodegenerative diseases .
- Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various bacterial strains, indicating potential applications in developing new antibiotics or antimicrobial agents .
3. Medicine:
- Therapeutic Applications: Ongoing research aims to explore the therapeutic potential of this compound in treating conditions related to neurotransmitter imbalances. The compound's mechanism of action suggests it could be beneficial in managing symptoms associated with depression and anxiety disorders due to its MAO-inhibiting properties .
- Neurodegenerative Disease Research: Its role in modulating neurotransmitter levels positions it as a candidate for further studies aimed at developing treatments for neurodegenerative diseases .
4. Industry:
- Material Development: The compound is utilized in developing new materials and chemical processes, particularly in the pharmaceutical industry where it can be a building block for synthesizing various drugs .
Case Study 1: Neuropharmacological Research
A study investigated the effects of this compound on MAO activity. Results indicated that the compound significantly inhibited MAO-A and MAO-B, leading to increased serotonin levels in vitro. This suggests potential for developing antidepressant therapies based on this compound's mechanism .
Case Study 2: Antimicrobial Activity
Research conducted on derivatives of this compound demonstrated effectiveness against Staphylococcus epidermidis. The study highlighted its potential role in disrupting microbial communication pathways, which could lead to novel treatments for infections resistant to conventional antibiotics .
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects on the nervous system . The compound’s bromomethyl group plays a crucial role in its binding affinity and selectivity.
Comparison with Similar Compounds
6-(Bromomethyl)isobenzofuran-1(3H)-one can be compared with other isobenzofuran derivatives such as:
Isobenzofuran-1(3H)-one: Lacks the bromomethyl group and has different reactivity and applications.
3,6-Disubstituted isobenzofuran-1(3H)-ones: These compounds have substitutions at both the 3 and 6 positions, which can significantly alter their chemical properties and biological activities.
Biological Activity
6-(Bromomethyl)isobenzofuran-1(3H)-one, a compound with the molecular formula C₈H₇BrO₂, features a unique structure characterized by a fused benzene and furan ring system along with a bromomethyl substituent. This configuration enhances its reactivity and potential biological applications. The compound has garnered interest due to its interactions with various biological molecules, suggesting possible therapeutic roles.
The presence of the bromomethyl group at the sixth position allows for significant reactivity, making it a valuable intermediate in organic synthesis. This group can be readily displaced by nucleophiles, facilitating the formation of new carbon-carbon bonds. Such properties are essential in synthesizing complex organic molecules and exploring biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in enzyme interactions and microbial inhibition.
Enzyme Interactions
Studies have shown that compounds with similar structures can interact with monoamine oxidases (MAOs), enzymes crucial for the metabolism of biogenic amines. This interaction suggests that this compound could potentially influence neurotransmitter levels, thereby offering insights into its therapeutic applications in neuropharmacology.
Antimicrobial Activity
Related compounds have demonstrated efficacy in inhibiting microbial quorum sensing and biofilm formation. For instance, certain isobenzofuran derivatives have been shown to reduce biofilm formation by Staphylococcus epidermidis without adversely affecting bacterial growth. This characteristic positions this compound as a candidate for preventing implant infections and other biofilm-associated issues .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Quorum Sensing Inhibition : A study highlighted the ability of certain furanones to interfere with microbial communication, which is crucial for biofilm development. The findings suggest that structural variations significantly affect their effectiveness against microbial strains .
- Synthesis and Biological Testing : Research conducted on brominated derivatives of isobenzofuran indicated that these compounds could be synthesized through various methods, including the use of maleic and phthalic anhydrides. The synthesized compounds were tested for their ability to disrupt quorum sensing mechanisms in bacteria, showing promising results .
- Pharmacological Potential : Investigations into the pharmacokinetics of similar derivatives suggest high gastrointestinal absorption and potential permeability across the blood-brain barrier (BBB). This raises the possibility of developing this compound as a therapeutic agent targeting neurological disorders.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Benzofuran | Basic structure without substituents | Parent compound for many derivatives |
Dibenzofuran | Contains an additional fused benzene | Increased stability and altered reactivity |
Isobenzofuran | Isomer with oxygen in an adjacent position | Different reactivity patterns compared to 6-Bromo |
6-Methylisobenzofuran-1(3H)-one | Methyl group at the sixth position | Unique reactivity due to methyl substitution |
The bromomethyl substitution at the sixth position significantly influences the chemical behavior and potential applications of this compound compared to these similar compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-(Bromomethyl)isobenzofuran-1(3H)-one, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: this compound is typically synthesized via bromination of the methyl group on the phthalide core. One approach involves using brominating agents like N-bromosuccinimide (NBS) under radical initiation or light exposure. For example, palladium-catalyzed reactions have been employed for similar bromomethyl derivatives, where dibromomethane acts as both solvent and bromine source under high-temperature conditions (140°C) . Optimization includes controlling stoichiometry (e.g., excess brominating agent), reaction time (18–24 hours), and purification via silica gel chromatography with hexane/ethyl acetate gradients to isolate high-purity crystals . Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting catalyst loading (e.g., palladium acetate) can enhance yields (up to 33% reported for analogous syntheses) .
Q. How is this compound characterized using spectroscopic techniques such as NMR and mass spectrometry?
Methodological Answer: Characterization relies on ¹H/¹³C NMR to confirm the bromomethyl group's presence (δ ~4.3–4.8 ppm for CH₂Br protons) and aromatic ring substitution patterns. For example, in related bromophthalides, the lactone carbonyl signal appears at ~170 ppm in ¹³C NMR . High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. In triazole-linked derivatives, HRMS confirmed exact masses matching theoretical values, ensuring structural fidelity . Infrared (IR) spectroscopy identifies lactone C=O stretches (~1735 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Advanced Research Questions
Q. What strategies are employed to utilize this compound in the synthesis of complex heterocyclic systems, such as spiro compounds or triazole-linked derivatives?
Methodological Answer: The bromomethyl group serves as a versatile handle for click chemistry and nucleophilic substitutions . For instance, azide-alkyne cycloaddition (CuAAC) with propargyl adenosine derivatives generates triazole-linked inhibitors, as shown in mycobacterial IMPDH studies. Key steps include:
- Click reaction : Reacting 6-(bromomethyl) derivatives with NaN₃ to form azides, followed by Cu(I)-catalyzed coupling with terminal alkynes (e.g., propargyl adenosine) .
- Spiro annulation : Bromomethyl groups facilitate ring closure with xanthene or naphthalene systems, forming spiro compounds via SN2 displacement. Crystallographic data for similar spiro derivatives (e.g., 3-oxocitalopram analogs) confirm stereochemical outcomes .
Optimization involves anhydrous conditions, controlled stoichiometry, and purification via recrystallization or preparative HPLC .
Q. How does crystallographic analysis using programs like SHELX aid in determining the molecular structure and conformation of derivatives of this compound?
Methodological Answer: Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsional conformations. For example:
- Disorder modeling : In tetrahydronaphthyl derivatives, SHELX handles methylene group disorder by refining site-occupancy factors (e.g., 0.838 vs. 0.162) .
- Hydrogen bonding : Weak interactions (C–H⋯O) in phthalides are mapped to explain crystal packing, as seen in 5-methoxyisobenzofuran-1(3H)-one layers .
Data deposition to the Cambridge Crystallographic Data Centre (CCDC) ensures reproducibility. SHELXTL (Bruker AXS) streamlines data processing for high-throughput studies .
Q. What are the challenges in analyzing reaction mechanisms involving this compound, particularly in nucleophilic substitution or cross-coupling reactions?
Methodological Answer: Key challenges include:
- Steric hindrance : Bulky substituents near the bromomethyl group slow SN2 kinetics. Computational modeling (e.g., DFT) predicts transition states, but experimental validation via kinetic isotope effects or Hammett plots is critical .
- Byproduct formation : Competing elimination (e.g., dehydrohalogenation) requires monitoring via GC-MS or LC-MS. For cross-coupling (e.g., Suzuki-Miyaura), ligand selection (e.g., Pd(PPh₃)₄) minimizes undesired homocoupling .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may destabilize intermediates. Solvent screening (e.g., THF vs. DMSO) optimizes yields .
Properties
IUPAC Name |
6-(bromomethyl)-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRAMLJMWLDMGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)CBr)C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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